molecular formula C11H12F3NO3 B12287698 3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid

Katalognummer: B12287698
Molekulargewicht: 263.21 g/mol
InChI-Schlüssel: LBXFWXDIYJWEMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes an amino group, a butyric acid backbone, and a trifluoromethoxy-substituted phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with a butyric acid derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric acid stands out due to its trifluoromethoxy group, which imparts unique chemical properties such as increased stability and lipophilicity. This makes it particularly valuable for applications requiring enhanced membrane permeability and metabolic stability.

Eigenschaften

Molekularformel

C11H12F3NO3

Molekulargewicht

263.21 g/mol

IUPAC-Name

3-amino-4-[4-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-9-3-1-7(2-4-9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17)

InChI-Schlüssel

LBXFWXDIYJWEMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.